MAO-B vs MAO-A Selectivity Profile of 8-Amino-6-methyl-3,4-dihydroquinolin-2(1H)-one
8-Amino-6-methyl-3,4-dihydroquinolin-2(1H)-one demonstrates a measurable selectivity for MAO-B over MAO-A. In fluorescence-based assays using human membrane-bound MAO-B and MAO-A expressed in insect cell membranes, the compound exhibited an IC₅₀ of 17,000 nM against MAO-B versus an IC₅₀ > 100,000 nM against MAO-A [1]. This represents a >5.9-fold selectivity window for MAO-B, which is a quantifiable differentiation from 1-amino-3,4-dihydroquinolin-2(1H)-one, a structurally related analog reported as a selective MAO-B inhibitor with an IC₅₀ of 0.06 μM (60 nM) [2]. The potency difference between the 8-amino-6-methyl analog (IC₅₀ = 17,000 nM) and the 1-amino analog (IC₅₀ = 60 nM) is approximately 283-fold, indicating that substitution position critically modulates inhibitory activity.
| Evidence Dimension | MAO-B inhibition potency |
|---|---|
| Target Compound Data | MAO-B IC₅₀ = 17,000 nM (17 μM) |
| Comparator Or Baseline | 1-Amino-3,4-dihydroquinolin-2(1H)-one: MAO-B IC₅₀ = 60 nM (0.06 μM) |
| Quantified Difference | ~283-fold difference in potency; Target compound shows >5.9-fold MAO-B selectivity over MAO-A |
| Conditions | Human membrane-bound MAO expressed in insect cell membranes; kynuramine substrate conversion to 4-hydroxyquinoline measured by fluorescence assay; 20 min incubation [1][2] |
Why This Matters
The 283-fold potency difference and >5.9-fold selectivity window are critical for users requiring an MAO-B tool compound with reduced potency for probing concentration-dependent effects or for synthetic derivatization aiming to enhance potency through scaffold optimization.
- [1] BindingDB. BDBM50450822 (CHEMBL4216610): 8-Amino-6-methyl-3,4-dihydroquinolin-2(1H)-one. MAO-B IC₅₀ = 1.70E+4 nM; MAO-A IC₅₀ > 1.00E+5 nM. View Source
- [2] BRENDA Enzyme Database. Ligand: 1-amino-3,4-dihydroquinolin-2(1H)-one; MAO-B selective inhibitor, IC₅₀ = 0.06 μM. View Source
